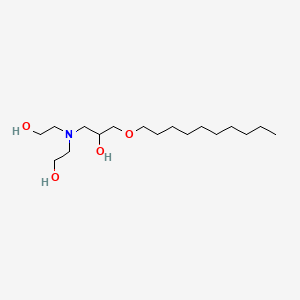
1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol is a chemical compound with a molecular formula of C15H33NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bis(2-hydroxyethyl)amino group and a decyloxy group attached to a propan-2-ol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol typically involves the reaction of 1-chloro-3-(decyloxy)propan-2-ol with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the decyloxy group can interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bis(2-hydroxyethyl)amino)propan-2-ol: This compound lacks the decyloxy group, making it less hydrophobic.
1-(Bis(2-hydroxyethyl)amino)-3-(octyloxy)propan-2-ol: Similar structure but with a shorter alkyl chain.
1-(Bis(2-hydroxyethyl)amino)-3-(dodecyloxy)propan-2-ol: Similar structure but with a longer alkyl chain.
Uniqueness
1-(Bis(2-hydroxyethyl)amino)-3-(decyloxy)propan-2-ol is unique due to its specific combination of hydrophilic and hydrophobic groups, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound in various applications, from chemical synthesis to biological studies.
Propriétés
Numéro CAS |
66354-57-2 |
|---|---|
Formule moléculaire |
C17H37NO4 |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
1-[bis(2-hydroxyethyl)amino]-3-decoxypropan-2-ol |
InChI |
InChI=1S/C17H37NO4/c1-2-3-4-5-6-7-8-9-14-22-16-17(21)15-18(10-12-19)11-13-20/h17,19-21H,2-16H2,1H3 |
Clé InChI |
COMSLVZXDHSHPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOCC(CN(CCO)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




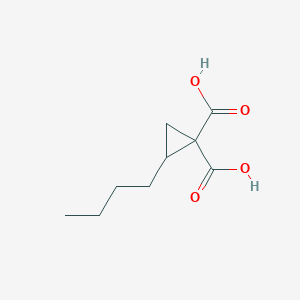
![1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B14474243.png)
![N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine](/img/structure/B14474254.png)

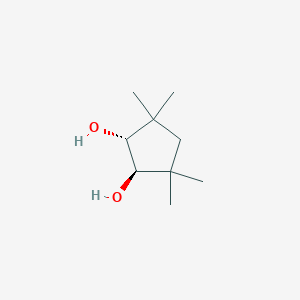
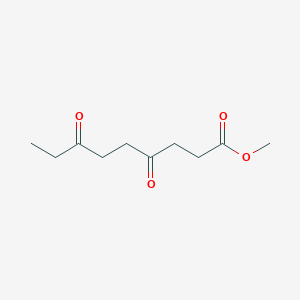
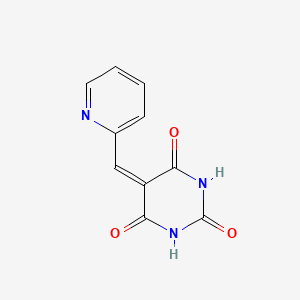
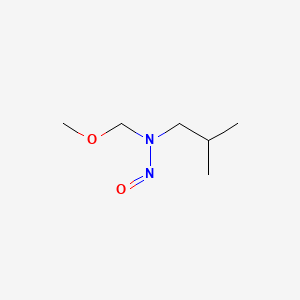
![N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14474290.png)
![Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt](/img/structure/B14474297.png)

![2,2'-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B14474310.png)
